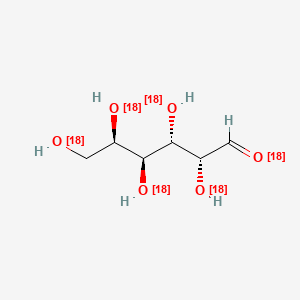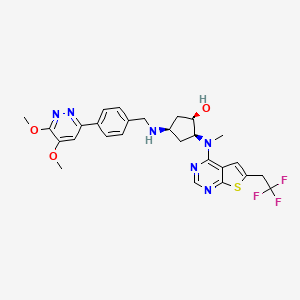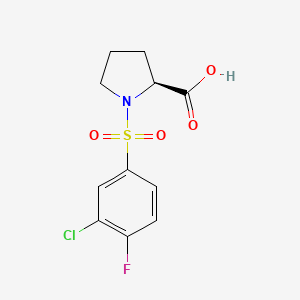
(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid is a complex organic compound that features a sulfonyl group attached to a pyrrolidine ring, with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorosulfonyl radicals, which are generated from different precursors and participate in the synthesis of functionalized sulfonyl fluorides . The reaction conditions often include the use of sulfuryl fluoride gas (SO₂F₂) and other solid reagents like FDIT and AISF .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides or thiols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .
Wissenschaftliche Forschungsanwendungen
(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of advanced materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroalkyl N-sulfonyl hydrazones: These compounds are used in similar applications and have comparable reactivity profiles.
Sulfonyl fluorides: These compounds share the sulfonyl fluoride functional group and are used in similar chemical reactions and applications.
Uniqueness
(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its potential for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H11ClFNO4S |
|---|---|
Molekulargewicht |
307.73 g/mol |
IUPAC-Name |
(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11ClFNO4S/c12-8-6-7(3-4-9(8)13)19(17,18)14-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5H2,(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
GRCYBILJJACYPP-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


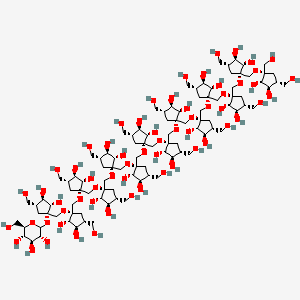
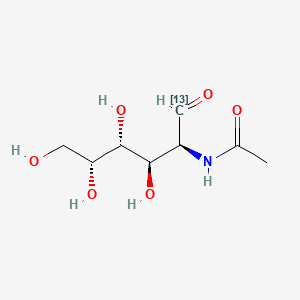
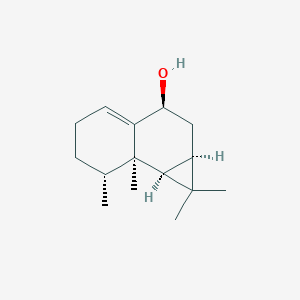
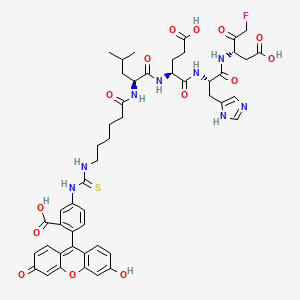
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)
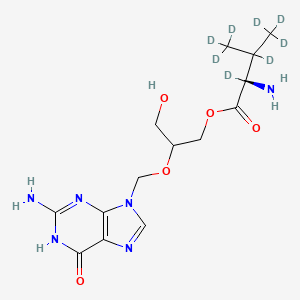
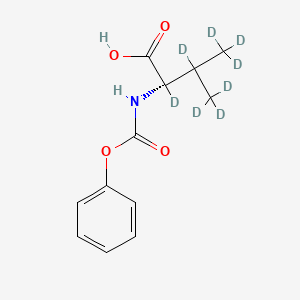
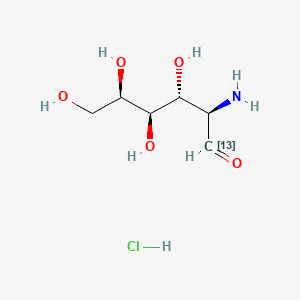
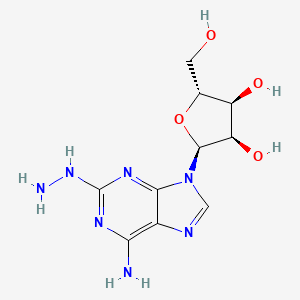

![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)
